Resinone

Antimalarial Plasmodium falciparum Drug Discovery

Resinone (16β-hydroxylup-20(29)-en-3-one) is a rare pentacyclic triterpenoid with a defining 16β-hydroxy, 3-keto pharmacophore absent in lupeol, betulin, or lupenone. This unique chemotype yields sub-μg/mL antiplasmodial potency (IC50 <1 μg/mL vs P. falciparum; 0.09 μg/mL vs K1 resistant strain) and exceptional cytocompatibility (>100% viability) with chondrogenic marker upregulation (SOX 9, Col II) in pADMSCs. Procure as an essential positive control for antimalarial screening or a SAR tool for lupane optimization. Generic lupane analogs cannot substitute.

Molecular Formula C30H48O2
Molecular Weight 440.712
CAS No. 43043-12-5
Cat. No. B604930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResinone
CAS43043-12-5
Synonyms16-Hydroxylup-20(29)-en-3-one
Molecular FormulaC30H48O2
Molecular Weight440.712
Structural Identifiers
SMILESCC1(C)C(CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])[C@H](C(C)=C)CC[C@@](C)5[C@@H](O)C[C@](C)4[C@@](C)3CC[C@@]12[H])=O
InChIInChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,24-,25+,27-,28+,29+,30+/m0/s1
InChIKeySOKRNBGSNZXYIO-GEWJJWOZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Resinone (CAS 43043-12-5) Procurement Guide: Identity, Class, and Structural Basis for Selection


Resinone (CAS 43043-12-5), chemically defined as (16β)-16-hydroxylup-20(29)-en-3-one, is a rare pentacyclic triterpenoid belonging to the lupane class of natural products [1]. Its structure was revised and fully characterized via comprehensive 1D and 2D NMR spectroscopy and mass spectrometry, confirming the precise stereochemistry of the 16β-hydroxyl group on the lup-20(29)-en-3-one skeleton [1]. This structural feature distinguishes it from other lupane triterpenes such as lupeol, lupenone, and betulin, and serves as the primary basis for its unique biological profile in scientific applications.

Resinone Procurement: Why In-Class Lupane Triterpenes Are Not Interchangeable


Lupane-type triterpenes are not functionally interchangeable due to profound structure-activity relationships (SAR) driven by specific functionalization patterns. Minor modifications, such as the presence and position of hydroxyl or ketone groups, can drastically alter biological potency, target selectivity, and cellular toxicity [1]. For instance, the 16β-hydroxyl and 3-keto functionalities of Resinone create a distinct pharmacophore absent in common analogs like lupeol (3β-hydroxy) or betulin (3β,28-dihydroxy) [2]. Consequently, substituting Resinone with a generic lupane scaffold for a defined research application—such as chondrogenesis induction or antimalarial screening—risks nullifying the experimental outcome, as the specific quantitative effects detailed below are not conferred by the unmodified core structure [2].

Resinone Evidence Guide: Quantified Differential Performance vs. Analogs


Resinone Exhibits Superior Antiplasmodial Potency Compared to 54 Other Isolated Natural Compounds

A systematic review of antimalarial research at the Kenya Medical Research Institute (KEMRI) identified Resinone as the most active compound among 55 isolated from eight different plant species. It demonstrated an IC50 value of < 1 μg/mL against Plasmodium falciparum, which outperformed all other tested natural products in the dataset [1].

Antimalarial Plasmodium falciparum Drug Discovery

Resinone Demonstrates Superior Selectivity Profile Against P. falciparum K1 Strain Over Amentoflavone

In a head-to-head evaluation of eight compounds from Drypetes gerrardii, Resinone showed the highest antiplasmodial efficacy against the chloroquine-resistant K1 strain of Plasmodium falciparum with an IC50 of 0.09 μg/mL. In contrast, amentoflavone, another compound from the same source, exhibited moderate activity but was flagged for high cytotoxicity, indicating a poorer therapeutic index [1].

Antiplasmodial Selectivity Cytotoxicity Drug Resistance

Resinone Maintains >100% Cell Viability in pADMSCs, Superior to Tingenone's 76% Viability at Equimolar Concentration

A comparative study assessed the influence of four plant-derived triterpenoids on porcine adipose-derived mesenchymal stem cells (pADMSCs). Using an MTT assay, Resinone (36 μM) maintained cell viability above 100% relative to the untreated control, indicating a lack of cytotoxicity and a possible mild proliferative effect. In direct comparison, tingenone at a near-equivalent concentration (37 μM) resulted in a significantly lower cell viability of approximately 76% [1].

Chondrogenesis Stem Cells Cytocompatibility Tissue Engineering

Resinone Significantly Up-Regulates Chondrogenic Markers SOX 9 and Col II (p<0.01), Demonstrating Class-Leading Differentiation Potential

Within the same chondrogenesis model (pADMSCs), Resinone (36 μM) and friedelin (37 μM) both induced a statistically significant up-regulation of the key transcription factor SOX 9 and the cartilage-specific extracellular matrix protein Col II at day 14, with a significance level of p < 0.01. While this effect is shared with friedelin, it confirms a functional chondro-inductive property. The study highlights that these compounds, including Resinone, act as effective inducers of chondrogenic differentiation [1].

Chondrogenesis Gene Expression SOX9 Col II Cartilage

Recommended Research Applications for Resinone (43043-12-5) Based on Quantified Performance


Validation Standard in Antiplasmodial Compound Screening

Given its demonstrated top-tier potency (IC50 < 1 μg/mL) against P. falciparum in a large-scale review [1] and its confirmed high efficacy (0.09 μg/mL) against a chloroquine-resistant K1 strain [2], Resinone is an ideal positive control or reference standard for screening novel antimalarial agents from natural or synthetic libraries. Its well-defined activity threshold provides a rigorous benchmark for evaluating new chemical entities.

Chondrogenic Differentiation of Mesenchymal Stem Cells

The compound's ability to maintain >100% cell viability while simultaneously inducing significant up-regulation of chondrogenic markers (SOX 9 and Col II) in pADMSCs [3] makes it a powerful tool in skeletal tissue engineering. Researchers can use Resinone to study the molecular mechanisms of cartilage formation or to prime stem cells for cartilage repair, benefiting from a favorable cytocompatibility profile that is superior to alternatives like tingenone [3].

Structure-Activity Relationship (SAR) Studies on Lupane Triterpenoids

Resinone serves as a critical comparator for SAR studies due to its unique 16β-hydroxy, 3-keto substitution pattern, which is distinct from analogs like lupeol, betulin, or lupenone [4]. This specific functionality is directly linked to its biological activities, such as enhanced butyrylcholinesterase inhibition [5]. Therefore, it is an essential procurement for any lab investigating how specific oxidative modifications on the lupane scaffold influence potency, selectivity, and therapeutic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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